Copper(ii)stearate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

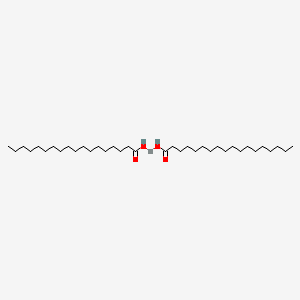

Copper(II) stearate is a metal-organic compound, a salt of copper and stearic acid with the chemical formula Cu(C₁₇H₃₅COO)₂. It is classified as a metallic soap, which means it is a metal derivative of a fatty acid. This compound appears as a blue-green amorphous substance and is insoluble in water, ethanol, and ether but soluble in pyridine .

Méthodes De Préparation

Copper(II) stearate can be synthesized through an exchange reaction between sodium stearate and copper sulfate. The reaction typically involves mixing aqueous solutions of sodium stearate and copper sulfate, resulting in the precipitation of copper(II) stearate . Industrial production methods often involve the thermolysis of copper(II) stearate at elevated temperatures (around 300°C), which is a simple and affordable method for producing copper-containing nanomaterials .

Analyse Des Réactions Chimiques

Copper(II) stearate is relatively stable and non-reactive under normal conditions. it can undergo several types of chemical reactions:

Applications De Recherche Scientifique

Copper(II) stearate has a wide range of applications in scientific research and industry:

Chemistry: It is used as a catalyst in various chemical reactions, including the decomposition of hydroperoxides.

Biology and Medicine: Copper nanoparticles derived from copper(II) stearate have shown potential as broad-spectrum antimicrobials, offering an alternative to traditional antibiotics.

Industry: The compound is used in the production of antifouling paint and varnish materials, as well as a component in casting bronze sculptures.

Mécanisme D'action

The mechanism by which copper(II) stearate exerts its effects, particularly in its nanoparticle form, involves several pathways:

Antimicrobial Activity: Copper nanoparticles generate reactive oxygen species (ROS), which cause oxidative damage to microbial cell membranes, proteins, and DNA

Catalytic Activity: As a catalyst, copper(II) stearate facilitates the decomposition of hydroperoxides by providing a surface for the reaction to occur.

Comparaison Avec Des Composés Similaires

Copper(II) stearate can be compared with other metal stearates and copper compounds:

Mercury(II) stearate: Similar to copper(II) stearate, mercury(II) stearate is a metal-organic compound used in various industrial applications.

Cobalt(II) stearate: Another metallic soap, cobalt(II) stearate, shares similar properties and applications with copper(II) stearate.

Copper(II) sulfate: Unlike copper(II) stearate, copper(II) sulfate is highly soluble in water and is commonly used in agriculture and as a fungicide.

Propriétés

Formule moléculaire |

C36H72CuO4 |

|---|---|

Poids moléculaire |

632.5 g/mol |

Nom IUPAC |

copper;octadecanoic acid |

InChI |

InChI=1S/2C18H36O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |

Clé InChI |

SGUDOLQZBZAQRW-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Cu] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Chloro(hydroxy)methyl]benzene-1,4-diol](/img/structure/B13823694.png)

![4-Chloro-5-(3-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B13823711.png)

![(1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene](/img/structure/B13823742.png)

![acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13823779.png)

![6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B13823783.png)